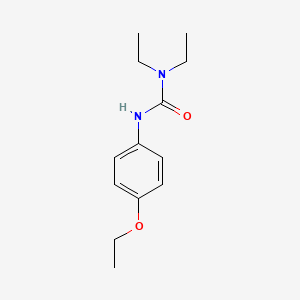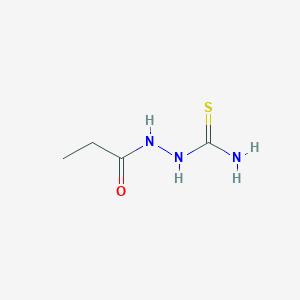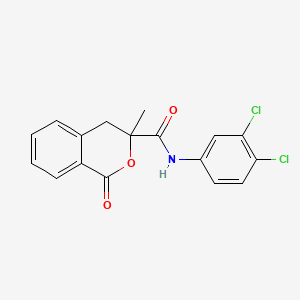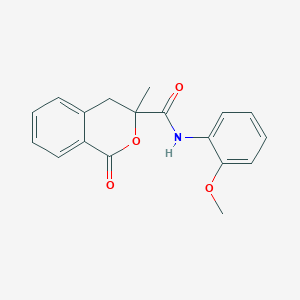![molecular formula C19H15N3O2S B12125531 (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12125531.png)
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, an indole moiety, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxyaniline with 1-methyl-1H-indole-3-carbaldehyde in the presence of a base, followed by cyclization with a thioamide under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine bond can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one: Lacks the methyl group on the indole moiety.
(5Z)-2-[(4-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one: Hydroxy group is positioned differently on the phenyl ring.
Uniqueness
The presence of the methyl group on the indole moiety and the specific positioning of the hydroxy group on the phenyl ring contribute to the unique chemical and biological properties of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C19H15N3O2S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(5Z)-2-(3-hydroxyphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15N3O2S/c1-22-11-12(15-7-2-3-8-16(15)22)9-17-18(24)21-19(25-17)20-13-5-4-6-14(23)10-13/h2-11,23H,1H3,(H,20,21,24)/b17-9- |
Clave InChI |
HDTNBJSEGDTYSE-MFOYZWKCSA-N |
SMILES isomérico |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)O)S3 |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC(=CC=C4)O)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125450.png)

![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B12125458.png)
![2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125466.png)



![Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12125514.png)



![3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12125538.png)
![Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125545.png)
